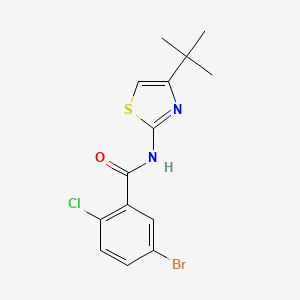
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their diverse chemical and physical properties, often explored for their potential in pharmacology and materials science. This compound, in particular, incorporates bromo, chloro, and tert-butyl groups attached to a benzamide backbone, suggesting a complex interaction of functional groups affecting its reactivity and stability.
Synthesis Analysis
Synthesis of similar compounds typically involves multiple steps, starting with the formation of the core structure followed by functionalization with specific groups (e.g., bromo, tert-butyl). A common approach might include the reaction of substituted benzaldehyde with appropriate amine derivatives under condensation conditions, followed by halogenation to introduce bromo and chloro groups. For instance, the synthesis of related thiazole and thiadiazole compounds involves strategic reactions that form the core structure, followed by additional steps to introduce various substituents (Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, providing insights into the arrangement of atoms, bond lengths, and angles. These structural features are critical for understanding the compound's reactivity and interaction with biological targets. The crystal structure analysis of similar compounds reveals a precise geometric arrangement that contributes to their biological activity and chemical reactivity (叶姣 et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound likely depend on the active functional groups present. Its reactivity could be explored in the context of nucleophilic substitution reactions, where the bromo and chloro groups make it a candidate for further functionalization. Additionally, the presence of a tert-butyl group could influence its steric properties, affecting its reactivity in crowded environments.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be deduced from the compound's molecular structure and substituents. These properties are crucial for determining the compound's applicability in various solvent systems and its stability under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, would be influenced by the functional groups present in the molecule. The benzamide core, along with the substituted thiazol ring, suggests a potential for specific interactions with biological molecules, influencing its chemical behavior in biological systems.
For further research and detailed insights into similar compounds and their comprehensive properties, the following references provide valuable information:
- Synthesis and antitumor activity of related compounds by Hu et al., 2010, and 叶姣 et al., 2015, which detail the synthesis process and crystal structure analysis, providing a foundation for understanding similar compounds (Hu et al., 2010); (叶姣 et al., 2015).
Propriétés
IUPAC Name |
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2OS/c1-14(2,3)11-7-20-13(17-11)18-12(19)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXKYYSLAOVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4432729.png)
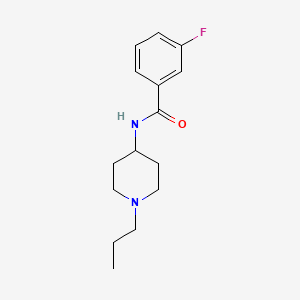
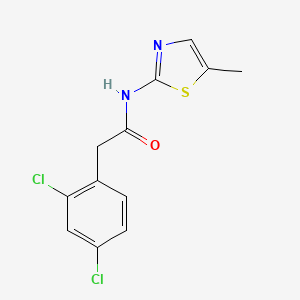
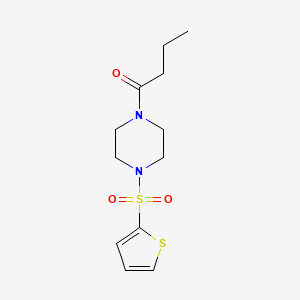
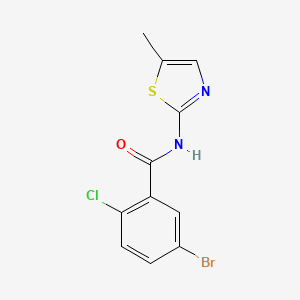
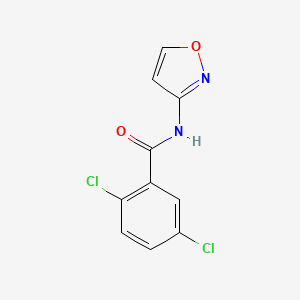
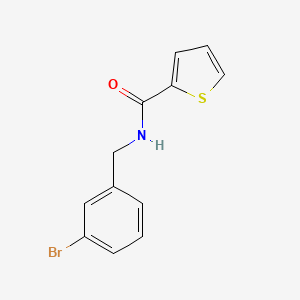
![ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4432788.png)
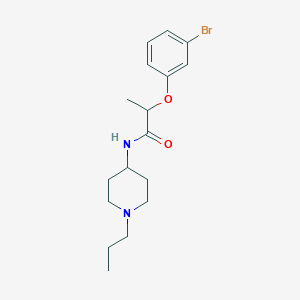
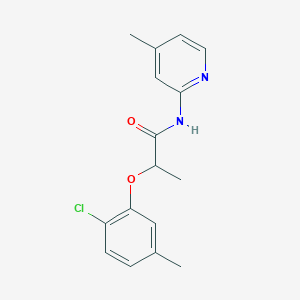

![2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4432820.png)

